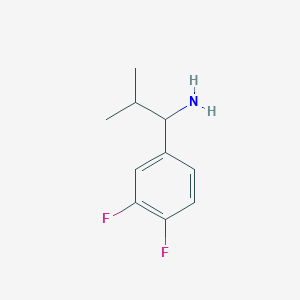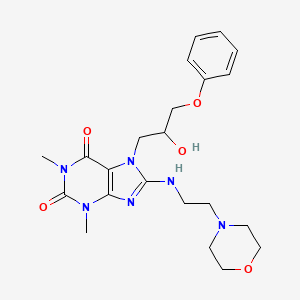
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of hydroxy, phenoxy, and morpholino groups suggests that this compound may have interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives, such as 1,3-dimethylxanthine.
Alkylation: The purine core is alkylated at the 7-position using 2-chloro-3-phenoxypropane under basic conditions to introduce the 2-hydroxy-3-phenoxypropyl group.
Amination: The 8-position is then functionalized with a 2-morpholinoethyl group through a nucleophilic substitution reaction using 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The phenoxy and morpholino groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using alkyl halides or other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to nucleotides makes it a potential candidate for investigating DNA and RNA synthesis.
Medicine
Medically, this compound could be explored for its potential as a therapeutic agent. Its purine core is a common motif in many drugs, suggesting it could have pharmacological activity, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it versatile for different applications.
Mécanisme D'action
The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The hydroxy, phenoxy, and morpholino groups may enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine core.
Theophylline (1,3-dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Used to improve blood flow in peripheral vascular disease.
Uniqueness
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has additional hydroxy, phenoxy, and morpholino groups, potentially offering a broader range of applications and interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O5/c1-25-19-18(20(30)26(2)22(25)31)28(14-16(29)15-33-17-6-4-3-5-7-17)21(24-19)23-8-9-27-10-12-32-13-11-27/h3-7,16,29H,8-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNBLVLNBAQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
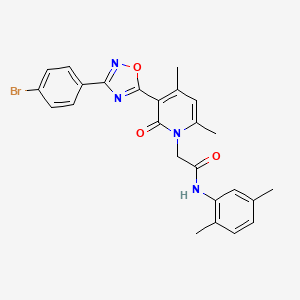
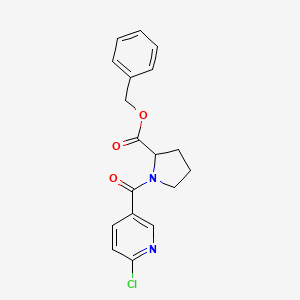
![methyl [3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate](/img/structure/B2608321.png)
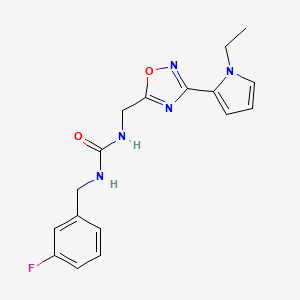
![1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2608324.png)
![N-cyclopentyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2608325.png)
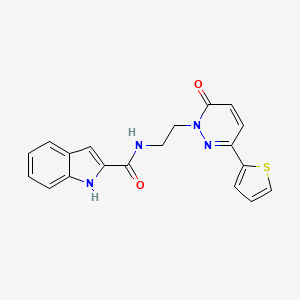
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2608331.png)
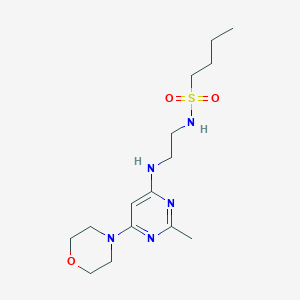

![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2608334.png)
![(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)-N-[4-(methylethoxy)phenyl]c arboxamide](/img/structure/B2608336.png)
![N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2608337.png)
